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Introduction

N4-acetylcytidine (ac4C) is a highly conserved post-transcriptional RNA modification found in
all domains of life, from bacteria to humans.[1] This acetylation of cytidine at the N4 position
plays a crucial role in regulating the stability, translation, and overall function of various RNA
species, including messenger RNA (mMRNA), ribosomal RNA (rRNA), and transfer RNA (tRNA).
[2][3] The enzymatic machinery responsible for the deposition and potential removal of this
modification is a key regulator of gene expression and is implicated in a wide range of
physiological and pathological processes, most notably cancer.[4][5] This technical guide
provides a comprehensive overview of the ac4C metabolic pathway, including its core
enzymatic components, regulatory networks, and the experimental methodologies used for its
study.

The Core Metabolic Pathway: Writing and Erasing
ac4cC

The metabolism of N4-acetylcytidine on RNA is a dynamic process governed by "writer" and
"eraser" enzymes. The primary focus of research has been on the "writer" enzyme, N-
acetyltransferase 10 (NAT10).

© 2025 BenchChem. All rights reserved. 1/12 Tech Support


https://www.benchchem.com/product/b15588381?utm_src=pdf-interest
https://pubmed.ncbi.nlm.nih.gov/37497776/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10984107/
https://www.researchgate.net/publication/353248068_SIRT7_is_a_deacetylase_of_N4-acetylcytidine_on_ribosomal_RNA
https://pmc.ncbi.nlm.nih.gov/articles/PMC11617596/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12209103/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15588381?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

The "Writer" Enzyme: N-acetyltransferase 10 (NAT10)

NAT10 is the sole enzyme known to catalyze the formation of ac4C on RNA in eukaryotes.[6][7]
It utilizes acetyl-coenzyme A (acetyl-CoA) as the acetyl group donor and requires ATP for its
activity.[8][9] The reaction involves the transfer of an acetyl group to the N4 position of a
cytidine residue within an RNA molecule.[10]

Substrates and Specificity: NAT10 acts on a variety of RNA substrates:

e rRNA: NAT10 mediates the formation of ac4C at position 1842 in 18S rRNA, which is crucial
for rRNA processing and ribosome biogenesis.[11]

o tRNA: In conjunction with the adaptor protein THUMPD1, NAT10 catalyzes the formation of
ac4C in the D-arm of serine and leucine tRNAs, which is important for tRNA stability and
translational fidelity.[4]

« mMRNA: NAT10-mediated ac4C modification of mMRNA enhances its stability and translation
efficiency.[10][12] The modification is often found within the coding sequence (CDS) and can
influence translation elongation.[10]

The Potential "Eraser" Enzyme: Sirtuin 7 (SIRT7)

Recent evidence suggests that the ac4C modification on RNA is reversible. The sirtuin 7
(SIRT7), a member of the NAD+-dependent deacetylase family, has been identified as a
potential "eraser" of ac4C on rRNA.[3][13][14] In vitro studies have shown that SIRT7 can
directly deacetylate ac4C on 18S rRNA, and its overexpression leads to decreased global
ac4C levels.[3][13] Another enzyme, ALKBHL1, has also been suggested to have deacetylase
activity, though its role as an ac4C eraser is less established.[15][16] The discovery of an
eraser enzyme highlights the dynamic nature of ac4C modification and opens new avenues for
therapeutic intervention.

Quantitative Data on ac4C Metabolism

The following table summarizes key quantitative data related to the ac4C metabolic pathway.
Due to the limited availability of kinetic data for NAT10 with RNA substrates, representative
values for related N-acetyltransferases are included for context.
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Apparent Km for ~20-100 uM (for

Human Various [17]
Acetyl-CoA other NATS)
ac4C Abundance
ac4C/C ratio in
~0.016% HelLa Total RNA [4]
total RNA
ac4C abundance  Higher in NEP
) Human poly(A) RNA [2][18]
in poly(A) RNA cells vs. hESCs
ac4C-modified 2,786 in WT, Mouse
_ _ MRNA [19]
MRNAs 2,520 in 5xFA (hippocampus)
ac4C peaks per Human
transcript Average of 2.70 embryonic stem MRNA [2]
(hESCs) cells

Signaling Pathways and Regulation

The ac4C metabolic pathway is intricately linked with various cellular signaling networks,
influencing and being influenced by them.

Upstream Regulation of NAT10

The expression and activity of NAT10 are tightly controlled at multiple levels:

e Transcriptional Regulation: Several transcription factors have been shown to regulate NAT10
expression, including HIF1a, the NF-kB subunit p65, and c-myc.[5][20]

o Post-transcriptional Regulation: MicroRNAs, such as miR-6716-5p, and long non-coding
RNAs can target NAT10 mRNA to modulate its expression.[5][20]
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» Post-translational Modification: NAT10 is subject to various post-translational modifications,
including phosphorylation and ubiquitination, which can affect its stability and activity.[5]

Downstream Signaling Pathways

NAT10 and ac4C modification of RNA have been shown to impact several critical signaling
pathways, particularly in the context of cancer:

o Wnt/-catenin Pathway: NAT10-mediated ac4C modification of KIF23 mRNA enhances its
stability, leading to the activation of the Wnt/B-catenin signaling pathway and promoting
colorectal cancer progression.[21]

e p53 Signaling Pathway: The interplay between NAT10 and the p53 tumor suppressor
pathway is complex, with evidence suggesting both regulatory and collaborative roles in
response to cellular stress.

o Metabolic Pathways: NAT10 and ac4C are involved in reprogramming cellular metabolism,
including glycolysis and fatty acid metabolism, to support cancer cell proliferation.[4]

Experimental Protocols

A variety of sophisticated techniques are employed to study the ac4C modification. Below are
detailed overviews of key experimental protocols.

Acetylated RNA Immunoprecipitation Sequencing
(acRIP-seq)

Principle: This antibody-based method is used to enrich for ac4C-containing RNA fragments
from a total RNA sample, which are then identified by high-throughput sequencing.

Detailed Methodology:
e RNA Isolation and Fragmentation:
o Isolate total RNA from cells or tissues of interest using standard methods (e.g., TRIzol).

o Fragment the RNA to a desired size range (typically 100-200 nucleotides) using enzymatic
or chemical methods.
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e Immunoprecipitation (IP):
o Incubate the fragmented RNA with an antibody specific to N4-acetylcytidine.
o Capture the antibody-RNA complexes using protein A/G magnetic beads.
o Perform stringent washes to remove non-specifically bound RNA.
* RNA Elution and Library Preparation:
o Elute the enriched ac4C-containing RNA fragments from the beads.

o Prepare a sequencing library from the eluted RNA, which includes reverse transcription,
second-strand synthesis, adapter ligation, and PCR amplification.

e Sequencing and Data Analysis:
o Segquence the library on a high-throughput sequencing platform.

o Analyze the sequencing data to identify enriched regions (peaks) in the transcriptome,
which correspond to sites of ac4C modification.

N4-acetylcytidine Sequencing (ac4C-seq)

Principle: This chemical-based method allows for the single-nucleotide resolution mapping of
ac4C by exploiting the chemical reactivity of the acetylated cytidine.

Detailed Methodology:
e Chemical Treatment:

o Treat the RNA sample with sodium cyanoborohydride (NaCNBH3) under acidic conditions.
This reduces the ac4C to a tetrahydro-N4-acetylcytidine derivative.

o This chemical modification causes a misincorporation (C-to-T transition) during reverse
transcription.

* RNA Fragmentation and Library Preparation:
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o Fragment the chemically treated RNA.

o Prepare a sequencing library as described for acRIP-seq.

e Sequencing and Data Analysis:
o Sequence the library on a high-throughput sequencing platform.

o Analyze the sequencing data to identify C-to-T transitions that are specific to the
NaCNBH3-treated sample compared to a control sample, thus pinpointing the exact
location of ac4C modifications.

In Vitro NAT10 Activity Assay

Principle: This assay measures the ability of purified NAT10 to transfer an acetyl group from
acetyl-CoA to an RNA substrate.

Detailed Methodology:
e Reaction Setup:

o Prepare a reaction mixture containing purified recombinant NAT10 enzyme, a specific
RNA substrate (e.g., a synthetic RNA oligonucleotide containing a cytidine residue), and
[3H]-acetyl-CoA in a suitable reaction buffer.

o Initiate the reaction by adding ATP.
e Incubation:

o Incubate the reaction at 37°C for a defined period.
o Detection of Acetylated RNA:

o Stop the reaction and separate the RNA from the unincorporated [3H]-acetyl-CoA using
methods such as filter binding assays or gel electrophoresis.

o Quantify the amount of incorporated radioactivity in the RNA using a scintillation counter.
This will be proportional to the NAT10 activity.
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Mass Spectrometry (LC-MS/MS) for ac4C Quantification

Principle: This highly sensitive and accurate method is used to quantify the absolute or relative
abundance of ac4C in a total RNA sample.

Detailed Methodology:
* RNA Digestion:

o Digest the total RNA sample to single nucleosides using a cocktail of nucleases (e.g.,
nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase).

o Chromatographic Separation:

o Separate the resulting nucleosides using liquid chromatography (LC), typically with a
reverse-phase column.

e Mass Spectrometry Analysis:
o Introduce the separated nucleosides into a tandem mass spectrometer (MS/MS).

o Identify and quantify ac4C based on its specific mass-to-charge ratio and fragmentation
pattern. Stable isotope-labeled internal standards are often used for accurate
guantification.

Visualizations
N4-acetylcytidine (ac4C) Metabolic Pathway
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Caption: The enzymatic writing and erasing of the N4-acetylcytidine modification on RNA.

Upstream Regulation and Downstream Effects of NAT10
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Upstream Regulation and Downstream Effects of NAT10
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Caption: A summary of the regulatory inputs and functional outputs of the NAT10 enzyme.

Experimental Workflow for ac4C Analysis
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Experimental Workflow for ac4C Analysis
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Caption: An overview of the key experimental approaches for studying N4-acetylcytidine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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